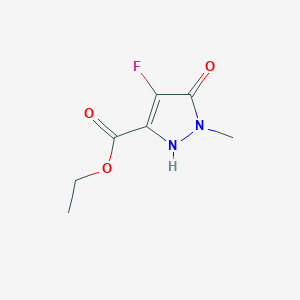

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Beschreibung

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1707364-85-9) is a fluorinated pyrazole derivative with the molecular formula C₇H₉FN₂O₃ and a molecular weight of 188.16 g/mol . The compound features a pyrazole core substituted with a hydroxy (-OH) group at position 5, a fluorine atom at position 4, and a methyl group at position 1. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. With a purity of ≥95%, it is primarily utilized in laboratory settings for research purposes .

The hydroxy group enables hydrogen bonding, which may affect crystallinity and intermolecular interactions, while the fluorine atom enhances metabolic stability in bioactive molecules .

Eigenschaften

Molekularformel |

C7H9FN2O3 |

|---|---|

Molekulargewicht |

188.16 g/mol |

IUPAC-Name |

ethyl 4-fluoro-2-methyl-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C7H9FN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3 |

InChI-Schlüssel |

MFRJHHYSXDUVAG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of Functional Groups: The fluorine atom can be introduced through halogenation reactions, while the hydroxyl group can be added via hydroxylation reactions. The methyl group is typically introduced through alkylation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-4-Fluor-5-hydroxy-1-methyl-1H-pyrazol-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es kann in der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen verwendet werden.

Industrie: Verwendung bei der Synthese von Agrochemikalien und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Fluor-5-hydroxy-1-methyl-1H-pyrazol-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren verbessern, während die Hydroxyl- und Estergruppen an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und so zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-54-1)

Comparison :

- The 3-fluoro-4-methoxyphenyl substituent introduces bulkier aromaticity compared to the hydroxy and methyl groups in the target compound.

- Applications: Likely used in pharmaceuticals targeting aryl hydrocarbon receptor (AhR) pathways due to its aromatic substituents.

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1333915-48-2)

Comparison :

- The oxadiazole ring is a bioisostere for ester or amide groups, offering enhanced metabolic stability and π-π stacking capabilities.

- The 4-fluorophenyl group may improve binding affinity in kinase inhibitors or antimicrobial agents .

- Applications: Potential use in agrochemicals due to oxadiazole’s resistance to hydrolysis.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS: 129768-30-5)

Comparison :

- The -CF₃ group is strongly electron-withdrawing, increasing acidity at adjacent positions and enhancing stability against oxidative degradation.

- Applications: Widely used in medicinal chemistry for antiviral or anticancer agents.

Ethyl 4-hydroxy-1-phenyl-5-(phenylazo)-1H-pyrazole-3-carboxylate

Comparison :

- The azo group introduces chromophoric properties, making this compound suitable for dye synthesis.

- Applications: Primarily in industrial dyes or photodynamic therapy research.

Biologische Aktivität

Ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 188.16 g/mol

- Functional Groups : Fluoro group at the 4-position and hydroxy group at the 5-position of the pyrazole ring.

The presence of these functional groups is significant as they influence the compound's reactivity and interaction with biological targets.

Structural Analogues

Several compounds share structural similarities with ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. The following table summarizes some of these analogues:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | 6076-12-6 | Lacks fluorine; has methyl instead of fluoro. |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 51985-95-6 | Contains methyl at position 5; no fluorine. |

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | 51986-17-5 | Hydroxyl at position 5; lacks fluorine. |

| Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate | 681034-80-0 | Contains methyl at position 5; similar structure. |

Antimicrobial Activity

Research indicates that derivatives related to ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate exhibit notable antimicrobial properties. Studies have shown that compounds with electron-withdrawing groups, like fluorine, enhance inhibitory activity against various pathogens. For instance, a related compound demonstrated an inhibition percentage of up to 56.45% against specific bacterial strains at a concentration of 10 μM .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. A review highlighted that certain pyrazole compounds exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one derivative showed an IC value in the low micromolar range (0.08–12.07 mM), indicating potent antiproliferative effects .

In one study, a related compound was shown to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests that ethyl 4-fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate may similarly interfere with microtubule dynamics, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds in this class have also demonstrated anti-inflammatory properties. In vitro studies revealed that certain pyrazole derivatives can significantly reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.